molecular formula C20H20FNO2 B275786 2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)-1-phenylpropan-1-ol

2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)-1-phenylpropan-1-ol

Cat. No.: B275786
M. Wt: 325.4 g/mol
InChI Key: LLHIIAUCPXOGKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)-1-phenylpropan-1-ol is an organic compound that features a complex structure with a fluorophenyl group, a furan ring, and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)-1-phenylpropan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction employs a palladium catalyst and boron reagents to couple aryl halides with aryl boronic acids .

Another method involves the preparation of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, which is then subjected to further reactions to introduce the furan and amino alcohol groups . This process often requires the use of metal catalysts and specific reaction conditions to achieve high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to minimize waste and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions

2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)-1-phenylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)-1-phenylpropan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)-1-phenylpropan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance binding affinity to certain targets, while the furan ring and amino alcohol moiety contribute to the compound’s overall activity. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)-1-phenylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H20FNO2

Molecular Weight

325.4 g/mol

IUPAC Name

2-[[5-(2-fluorophenyl)furan-2-yl]methylamino]-1-phenylpropan-1-ol

InChI

InChI=1S/C20H20FNO2/c1-14(20(23)15-7-3-2-4-8-15)22-13-16-11-12-19(24-16)17-9-5-6-10-18(17)21/h2-12,14,20,22-23H,13H2,1H3

InChI Key

LLHIIAUCPXOGKE-UHFFFAOYSA-N

SMILES

CC(C(C1=CC=CC=C1)O)NCC2=CC=C(O2)C3=CC=CC=C3F

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NCC2=CC=C(O2)C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.